REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:14][CH3:15])=[N:4][C:5]([C:8]#[C:9][Si](C)(C)C)=[N:6][CH:7]=1.C(C1N=C(OC)C=CN=1)#C>>[C:8]([C:5]1[N:4]=[C:3]([O:14][CH3:15])[C:2]([F:1])=[CH:7][N:6]=1)#[CH:9]
|
Name
|
5-fluoro-4-methoxy-2-((trimethylsilyl)ethynyl)pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC(=NC1)C#C[Si](C)(C)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1=NC=CC(=N1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by purification by flash chromatography (99:1 dichloromethane/methanol)
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=NC=C(C(=N1)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |